molecular formula C9H12BrN3 B1286014 1-(5-Bromopyridin-2-yl)piperazine CAS No. 73406-97-0

1-(5-Bromopyridin-2-yl)piperazine

Cat. No. B1286014
CAS RN: 73406-97-0
M. Wt: 242.12 g/mol
InChI Key: UBJBNGGYLBVCJF-UHFFFAOYSA-N
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Patent
US08247437B2

Procedure details

The title compound was prepared following the procedure of the Intermediate 15, but starting from 2,5-dibromopyridine. Purification by chromatography (DCM/MeOH 80/20) gave the title compound as a brown powder (73%). M+(ESI): 244.2. HPLC (Condition A), Rt: 1.1 min (HPLC purity: 79.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C[C@H:2]1[NH:7][CH2:6][CH2:5][N:4]([C:8]2[CH:13]=[CH:12][C:11](C(F)(F)F)=[CH:10][N:9]=2)[CH2:3]1.[Br:18]C1C=CC(Br)=CN=1>>[Br:18][C:11]1[CH:12]=[CH:13][C:8]([N:4]2[CH2:5][CH2:6][NH:7][CH2:2][CH2:3]2)=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CN(CCN1)C1=NC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (DCM/MeOH 80/20)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.